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molecular formula C11H18N2O B8666616 Acetamide, N-methyl-N-(4-(1-pyrrolidinyl)-2-butynyl)- CAS No. 3854-05-5

Acetamide, N-methyl-N-(4-(1-pyrrolidinyl)-2-butynyl)-

Cat. No. B8666616
M. Wt: 194.27 g/mol
InChI Key: HWYHDWGGACRVEH-UHFFFAOYSA-N
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Patent
US04065471

Procedure details

Under a nitrogen atmosphere, a solution containing 13.0 g. (0.12 mole) of N-methyl-N-propargylacetamide, 5.8 g. of paraformaldehyde, 10.5 g. (0.15 mole) of pyrrolidine and a trace of cuprous chloride in 80 ml. of dioxane was refluxed for 5 hrs. and allowed to stand overnight. The mixture was filtered remaining oil was distilled and redistilled giving N-methyl-N-(4-pyrrolidino-2-butynyl)acetamide, boiling at 120° C. at 0.03 mm.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:6][C:7]#[CH:8])[C:3](=[O:5])[CH3:4].[CH2:9]=O.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>O1CCOCC1>[CH3:1][N:2]([CH2:6][C:7]#[C:8][CH2:9][N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)[C:3](=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
CN(C(C)=O)CC#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0.15 mol
Type
reactant
Smiles
N1CCCC1
Step Four
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Under a nitrogen atmosphere, a solution containing 13.0 g
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
was distilled
DISTILLATION
Type
DISTILLATION
Details
redistilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(C)=O)CC#CCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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